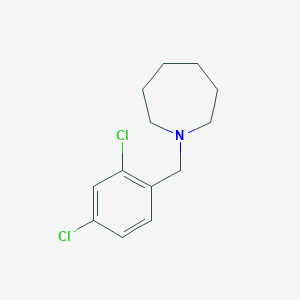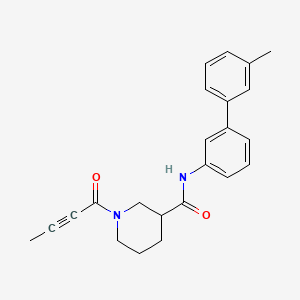
1-(2,4-dichlorobenzyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorobenzyl)azepane, also known as DCBA, is a chemical compound that belongs to the family of azepanes. It has been extensively studied for its potential applications in the field of medicinal chemistry. DCBA has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-dichlorobenzyl)azepane is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. 1-(2,4-dichlorobenzyl)azepane has also been found to inhibit the activity of certain enzymes, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)azepane has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2,4-dichlorobenzyl)azepane has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dichlorobenzyl)azepane has several advantages for lab experiments, including its potent antimicrobial activity, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. 1-(2,4-dichlorobenzyl)azepane also has some limitations, including its potential to interact with other compounds in the experimental system, which can affect the results.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dichlorobenzyl)azepane. One area of interest is the development of novel 1-(2,4-dichlorobenzyl)azepane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 1-(2,4-dichlorobenzyl)azepane in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to elucidate the exact mechanism of action of 1-(2,4-dichlorobenzyl)azepane and its potential applications in the field of medicinal chemistry.
In conclusion, 1-(2,4-dichlorobenzyl)azepane is a promising compound with potential applications in the field of medicinal chemistry. Its potent antimicrobial activity, low toxicity, and ease of synthesis make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Métodos De Síntesis
1-(2,4-dichlorobenzyl)azepane can be synthesized through a multistep process starting from 2,4-dichlorobenzyl chloride and 1-aminocycloheptane. The reaction involves the formation of an intermediate, which is then subjected to further reactions to yield the final product. The synthesis of 1-(2,4-dichlorobenzyl)azepane has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(2,4-dichlorobenzyl)azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. 1-(2,4-dichlorobenzyl)azepane has also been investigated for its potential use as a drug for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-12-6-5-11(13(15)9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVXXFGVXFEPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6038130.png)
![N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6038134.png)

![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)
![5,5-diethyl-2-[(4-methoxybenzyl)imino]-1-methyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038166.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)
![1-(3-chlorophenyl)-3-[4-(2-furoyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B6038175.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B6038181.png)

![3,3-dimethyl-5-{2-[(5-methyl-2-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6038206.png)

![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6038225.png)
![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6038228.png)